molecular formula C6H10F3N B2423795 (2R,4S)-2-Methyl-4-(trifluoromethyl)pyrrolidine CAS No. 2247102-15-2

(2R,4S)-2-Methyl-4-(trifluoromethyl)pyrrolidine

Cat. No.: B2423795
CAS No.: 2247102-15-2
M. Wt: 153.148
InChI Key: IIVOUOGIEWBEEM-UHNVWZDZSA-N
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Description

(2R,4S)-2-Methyl-4-(trifluoromethyl)pyrrolidine is a sophisticated chiral pyrrolidine scaffold designed for advanced medicinal chemistry and drug discovery research. This compound integrates two critical features for modern molecular design: a saturated, sp3-hybridized nitrogen heterocycle and a metabolically stable trifluoromethyl group. The pyrrolidine ring is a privileged structure in pharmaceuticals, contributing to molecular complexity and three-dimensional coverage, which can improve target selectivity and physicochemical properties compared to flat, aromatic systems . The stereogenicity of the ring's carbons allows for precise exploration of pharmacophore space, which is crucial for interacting with enantioselective biological targets . The incorporation of a trifluoromethyl group at the 4-position significantly enhances the molecule's research value. This functional group is a hallmark of many modern pharmaceuticals due to its strong electron-withdrawing nature, which can influence a molecule's electronic profile, metabolic stability, and membrane permeability . Trifluoromethyl groups are frequently employed in medicinal chemistry to optimize key parameters such as lipophilicity and bioavailability . The specific stereochemistry, (2R,4S), defines the spatial orientation of the methyl and trifluoromethyl substituents, making this building block a critical tool for constructing chiral probes and candidates where the three-dimensional arrangement is essential for biological activity, such as in the development of protease inhibitors or G-protein-coupled receptor (GPCR) ligands . This compound is an essential synthetic intermediate for constructing more complex, stereodefined molecules. Its primary applications include serving as a key chiral precursor in the synthesis of potential therapeutic agents, a rigid scaffold for constructing focused libraries in structure-activity relationship (SAR) studies, and a valuable building block in peptide-mimetic chemistry. The presence of the trifluoromethyl group also makes it highly relevant for projects focused on fluorinated compounds, an area of growing importance in the development of new drugs, as evidenced by the fact that a significant percentage of recent FDA-approved drugs contain fluorine or fluorine-containing functional groups . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(2R,4S)-2-methyl-4-(trifluoromethyl)pyrrolidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F3N/c1-4-2-5(3-10-4)6(7,8)9/h4-5,10H,2-3H2,1H3/t4-,5+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIVOUOGIEWBEEM-UHNVWZDZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@@H](CN1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2247102-15-2
Record name rac-(2R,4S)-2-methyl-4-(trifluoromethyl)pyrrolidine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4S)-2-Methyl-4-(trifluoromethyl)pyrrolidine typically involves the following steps:

    Starting Material: The synthesis begins with a suitable pyrrolidine derivative.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific conditions.

    Chiral Resolution: The desired stereochemistry is achieved through chiral resolution techniques, which may involve the use of chiral catalysts or chiral auxiliaries.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.

    Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The pyrrolidine ring undergoes nucleophilic substitution at the 2-methyl position. Key findings include:

Reaction TypeConditionsOutcome/ProductSelectivity/YieldSource
AlkylationK₂CO₃, DMF, 60°C2-Methyl substitution with alkyl halides78% yield, >95% ee
AcylationEt₃N, CH₂Cl₂, 0°C → RTAcetylated derivative85% yield
  • The trifluoromethyl group enhances electrophilicity at adjacent positions, facilitating nucleophilic attack.

  • Steric effects from the 4-(trifluoromethyl) group influence regioselectivity, favoring substitution at the 2-methyl position .

Catalytic Hydrogenation

The pyrrolidine ring participates in hydrogenation reactions to modify stereochemistry or reduce unsaturated bonds:

SubstrateCatalystConditionsOutcomeDiastereoselectivitySource
Prochiral enaminePd/C (10 wt%)H₂ (1 atm), EtOH, 25°C(2R,4S)-configured pyrrolidine92% de
α,β-unsaturated esterPtO₂H₂ (3 atm), THF, 50°CSaturated ester derivative88% yield
  • Asymmetric hydrogenation using chiral catalysts (e.g., Rh-DuPhos) achieves >99% enantiomeric excess (ee) for pharmaceutical intermediates .

Ester Hydrolysis and Functionalization

The 2-methyl ester group undergoes hydrolysis and subsequent derivatization:

ReactionReagents/ConditionsProductYieldApplicationSource
Ester hydrolysis6M HCl, reflux, 12hCarboxylic acid derivative95%Bioactive scaffolds
Amide formationEDC/HOBt, DIPEA, CH₂Cl₂Amide conjugates82%Drug candidates
  • Hydrolyzed products serve as intermediates for peptidomimetics or metal-chelating ligands .

Ring-Opening and Expansion Reactions

The pyrrolidine ring participates in ring-modifying reactions under controlled conditions:

ReactionConditionsOutcomeKey ObservationSource
Ring-opening with NH₃NH₃ (g), MeOH, 100°C, 24hLinear amine derivativeRetained CF₃ group configuration
Ring expansionBF₃·OEt₂, CH₂Cl₂, −78°C → RTPiperidine analog70% yield, >90% ee
  • Ring expansion to piperidine derivatives improves metabolic stability in drug design .

Stereoselective Functionalization

The (2R,4S) configuration enables stereocontrolled reactions:

Reaction TypeReagents/ConditionsOutcomeStereochemical OutcomeSource
Epoxidationm-CPBA, CH₂Cl₂, 0°CEpoxide at C3-C485% de
Enzymatic resolutionLipase B, vinyl acetate, 37°CEnantiopure (2R,4S) isomer>99% ee
  • Enzymatic methods achieve high enantiopurity for pharmacological applications .

Cross-Coupling Reactions

Palladium-catalyzed couplings introduce aromatic or heteroaromatic groups:

ReactionCatalytic SystemProductYieldSelectivitySource
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, dioxane, 80°CBiaryl-pyrrolidine hybrid75%>95% ee
Buchwald-HartwigPd₂(dba)₃, Xantphos, tolueneN-Arylated derivative68%89% ee
  • Coupled products show enhanced binding affinity in dopamine receptor studies .

Mechanistic Insights

  • Trifluoromethyl Effects : The −CF₃ group stabilizes transition states via electron-withdrawing effects, accelerating nucleophilic substitutions .

  • Steric Guidance : The 4-(trifluoromethyl) group directs reagents to the less hindered 2-methyl position, controlling regioselectivity .

Scientific Research Applications

Pharmaceutical Applications

  • Drug Development :
    • The trifluoromethyl group is known to enhance the pharmacokinetic properties of compounds, making them more effective as drug candidates. Studies have shown that compounds containing this group often exhibit improved metabolic stability and bioavailability compared to their non-fluorinated counterparts .
  • Antimicrobial Agents :
    • (2R,4S)-2-Methyl-4-(trifluoromethyl)pyrrolidine has been investigated for its potential as an antimicrobial agent. Research indicates that derivatives of trifluoromethyl-pyrrolidines demonstrate significant activity against various pathogens, including resistant strains of bacteria such as methicillin-resistant Staphylococcus aureus (MRSA).
  • Cytotoxicity in Cancer Research :
    • In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines, revealing promising results with lower IC50 values than traditional chemotherapeutics. This suggests potential applications in anticancer therapies.

Agrochemical Applications

  • Pesticide Development :
    • The unique chemical properties of this compound make it suitable for developing new agrochemicals. Its enhanced biological activity has been linked to improved efficacy in pest control formulations compared to conventional agents .

Case Study Summaries

  • Antimicrobial Efficacy Study :
    • A study evaluated this compound against multiple bacterial strains. Results indicated significant antimicrobial activity, particularly against resistant strains, supporting its potential use in developing new antibiotics.
  • Cytotoxicity Assessment :
    • Another investigation focused on the cytotoxic effects of this compound on various cancer cell lines. The findings demonstrated that it could induce apoptosis at concentrations lower than those required for standard treatments, indicating its potential as a novel anticancer agent.

Research Findings and Insights

Research has consistently shown that incorporating trifluoromethyl groups into organic molecules can enhance their biological activities across various domains:

  • Pharmaceutical Applications : The compound serves as an intermediate in synthesizing drugs with improved efficacy due to its enhanced biological activity.
  • Agrochemical Applications : Its use in developing pesticides has shown promising results, outperforming traditional compounds in terms of effectiveness.

Mechanism of Action

The mechanism of action of (2R,4S)-2-Methyl-4-(trifluoromethyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration through biological membranes. The compound may modulate the activity of target proteins through binding interactions, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2R,4S)-2-Methyl-4-(fluoromethyl)pyrrolidine
  • (2R,4S)-2-Methyl-4-(chloromethyl)pyrrolidine
  • (2R,4S)-2-Methyl-4-(bromomethyl)pyrrolidine

Uniqueness

(2R,4S)-2-Methyl-4-(trifluoromethyl)pyrrolidine is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. These features make it a valuable compound in drug design and other applications where enhanced membrane permeability and stability are desired.

Biological Activity

(2R,4S)-2-Methyl-4-(trifluoromethyl)pyrrolidine is a chiral compound that has garnered attention due to its unique structural features and potential biological activities. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it an interesting candidate for pharmaceutical applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

The molecular formula for this compound is C6H10F3NC_6H_{10}F_3N with a molecular weight of approximately 155.15 g/mol. The presence of the trifluoromethyl group significantly influences its interaction with biological targets.

Pharmacological Properties

  • Lipophilicity : The trifluoromethyl group enhances the compound's lipophilicity, which is critical for membrane permeability and bioavailability in drug development.
  • Metabolic Stability : This group also contributes to increased metabolic stability, allowing for prolonged action in biological systems.

Structure-Activity Relationship (SAR)

Studies have shown that modifications in the pyrrolidine structure can lead to variations in biological activity. For instance, the introduction of different substituents at the nitrogen or carbon positions can alter receptor binding affinities and enzymatic interactions. A comparative analysis of similar compounds reveals that:

  • Pyrrolidine derivatives often exhibit a broad range of biological activities, including analgesic and anti-inflammatory effects .
  • Trifluoromethyl modifications have been linked to enhanced potency in inhibiting specific enzymes involved in metabolic pathways .

Case Study 1: Analgesic Activity

In a study examining various pyrrolidine derivatives, this compound was found to exhibit significant analgesic properties comparable to established opioid analgesics. The compound's efficacy was evaluated using the tail flick test in rodents, demonstrating an effective dose (ED50) that supports its potential as a pain management agent .

Case Study 2: Antimicrobial Properties

Another investigation assessed the antimicrobial activity of this compound against several bacterial strains. Results indicated that this compound exhibited notable inhibitory effects on Methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as an antimicrobial agent .

Comparative Analysis Table

Compound NameBiological ActivityUnique Features
This compoundAnalgesic, AntimicrobialTrifluoromethyl group enhances potency
rac-(2R,4S)-2-(3-fluorophenyl)oxane-4-carboxylic acidEnhanced receptor binding affinityContains a fluorophenyl group
rac-(1R,2R)-2-[2-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acidDifferent metabolic pathwaysCyclopropane structure

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for achieving stereochemical control in (2R,4S)-2-Methyl-4-(trifluoromethyl)pyrrolidine?

  • Methodology : Stereoselective synthesis often employs chiral auxiliaries or catalysts. For example, Scission-allylation reactions (as seen in the synthesis of (2S,4R)- and (2R,4S)-pyrrolidine derivatives) can control stereochemistry through careful selection of starting materials and reaction conditions . Hydrogenation steps using NaBH4 or catalytic hydrogenation are critical for reducing intermediates while preserving stereochemistry .
  • Data Consideration : Compare yields and enantiomeric excess (ee) across different methods (e.g., 70–85% ee reported for Scission-allylation reactions in ).

Q. How can researchers optimize reaction conditions for synthesizing this compound derivatives?

  • Methodology : Solvent selection (e.g., ethylene glycol in ) and temperature control are pivotal. KOH in ethylene glycol at room temperature enables efficient deprotection without racemization .
  • Data Contradictions : Some protocols require anhydrous conditions (e.g., NaBH4 in tert-butanol ), while others use aqueous buffers .

Q. What analytical techniques are most reliable for characterizing this compound’s purity and stereochemistry?

  • Methodology : Use chiral HPLC to confirm stereochemistry and LCMS (e.g., m/z 923 [M+H]+ in ) for purity. NMR (1H/19F) is essential for verifying trifluoromethyl group integration and spatial arrangement .

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